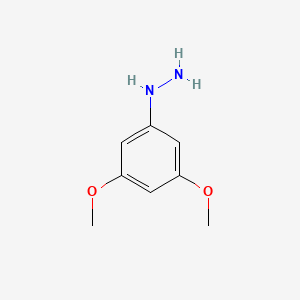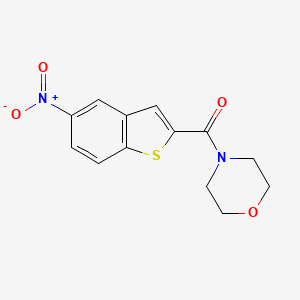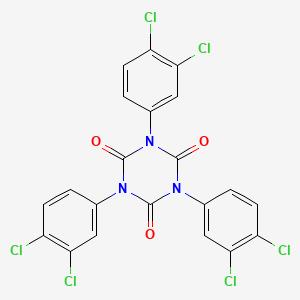
1,3,5-Tris(3,4-dichlorophenyl)-1,3,5-triazinane-2,4,6-trione
描述
1,3,5-Tris(3,4-dichlorophenyl)-1,3,5-triazinane-2,4,6-trione is a chemical compound belonging to the class of triazine derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antimalarial, anticancer, and antiviral properties . The compound’s structure consists of a triazine ring substituted with three 3,4-dichlorophenyl groups, making it a highly chlorinated aromatic compound.
准备方法
Synthetic Routes and Reaction Conditions
1,3,5-Tris(3,4-dichlorophenyl)-1,3,5-triazinane-2,4,6-trione can be synthesized through the reaction of cyanuric chloride with 3,4-dichloroaniline under controlled conditions . The reaction typically involves the following steps:
Nucleophilic Substitution: Cyanuric chloride reacts with 3,4-dichloroaniline in the presence of a base such as triethylamine or pyridine.
Heating: The reaction mixture is heated to facilitate the substitution of chlorine atoms on the triazine ring with 3,4-dichlorophenyl groups.
Purification: The resulting product is purified using recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to mix cyanuric chloride and 3,4-dichloroaniline.
Continuous Stirring: Continuous stirring ensures uniform mixing and reaction efficiency.
Temperature Control: Precise temperature control is maintained to optimize the reaction rate and yield.
Automated Purification: Automated systems are employed for purification, including filtration, recrystallization, and drying.
化学反应分析
Types of Reactions
1,3,5-Tris(3,4-dichlorophenyl)-1,3,5-triazinane-2,4,6-trione undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can undergo further nucleophilic substitution reactions with different nucleophiles, leading to the formation of various derivatives.
Oxidation and Reduction: The triazine ring can be oxidized or reduced under specific conditions, altering its chemical properties.
Hydrolysis: The compound can hydrolyze in the presence of water or aqueous solutions, leading to the breakdown of the triazine ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can be used under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Hydrolysis: Acidic or basic aqueous solutions facilitate hydrolysis reactions.
Major Products Formed
Substituted Derivatives: Various substituted derivatives are formed through nucleophilic substitution.
Oxidized or Reduced Products: Oxidation or reduction reactions yield different oxidation states of the triazine ring.
Hydrolysis Products: Hydrolysis leads to the formation of smaller fragments and breakdown products.
科学研究应用
1,3,5-Tris(3,4-dichlorophenyl)-1,3,5-triazinane-2,4,6-trione has several scientific research applications, including:
作用机制
The mechanism of action of 1,3,5-Tris(3,4-dichlorophenyl)-1,3,5-triazinane-2,4,6-trione involves:
Molecular Targets: The compound targets specific enzymes and proteins in microbial and cancer cells, inhibiting their function.
Pathways Involved: It interferes with key biochemical pathways, leading to cell death or inhibition of cell growth.
Binding Interactions: The triazine ring and chlorophenyl groups interact with target molecules through hydrogen bonding, hydrophobic interactions, and van der Waals forces.
相似化合物的比较
Similar Compounds
1,3,5-Tris(4-chlorophenyl)-1,3,5-triazinane-2,4,6-trione: Similar structure but with 4-chlorophenyl groups instead of 3,4-dichlorophenyl groups.
1,3,5-Tris(3-chlorophenyl)-1,3,5-triazinane-2,4,6-trione: Contains 3-chlorophenyl groups, differing in the position of chlorine substitution.
1,3,5-Tris(2,4-dichlorophenyl)-1,3,5-triazinane-2,4,6-trione: Substituted with 2,4-dichlorophenyl groups.
Uniqueness
1,3,5-Tris(3,4-dichlorophenyl)-1,3,5-triazinane-2,4,6-trione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both 3- and 4-chlorine atoms on the phenyl rings enhances its reactivity and potential biological activity compared to other similar compounds .
属性
IUPAC Name |
1,3,5-tris(3,4-dichlorophenyl)-1,3,5-triazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H9Cl6N3O3/c22-13-4-1-10(7-16(13)25)28-19(31)29(11-2-5-14(23)17(26)8-11)21(33)30(20(28)32)12-3-6-15(24)18(27)9-12/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXOQGHKORJYZFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C(=O)N(C(=O)N(C2=O)C3=CC(=C(C=C3)Cl)Cl)C4=CC(=C(C=C4)Cl)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H9Cl6N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90327531 | |
| Record name | NSC664259 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90327531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
564.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98329-02-3 | |
| Record name | NSC664259 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90327531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3,5-Tris(3,4-dichlorphenyl)-1,3,5-triazin-2,4,6-trion | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


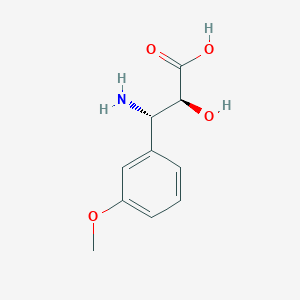
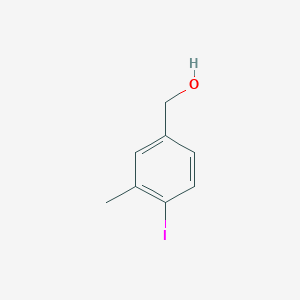
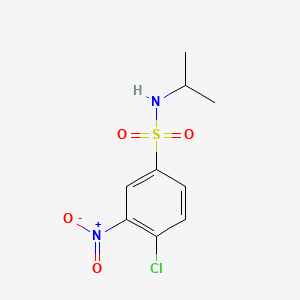
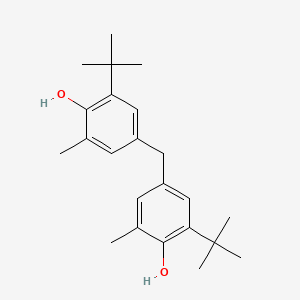
![1H-Pyrazolo[3,4-d]pyridazin-4-amine, 1-methyl-](/img/structure/B3059265.png)
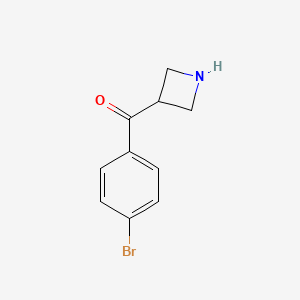
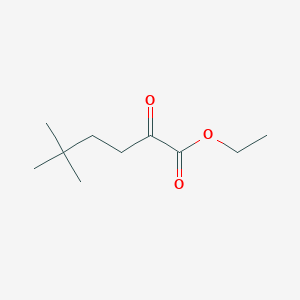
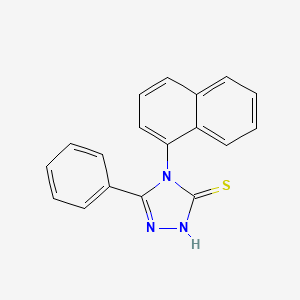
![5-Amino-6-bromo-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B3059272.png)
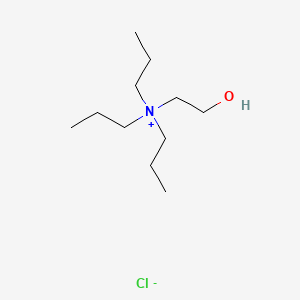

![5-amino-2-methyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B3059277.png)
